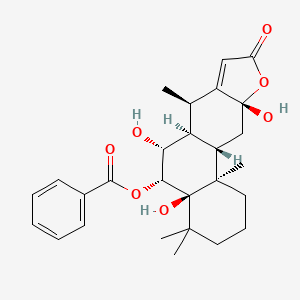

12-Demethylneocaesalpin F

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

12-Demethylneocaesalpin F is a natural product that belongs to the family of neocaesalpinoids. It is a secondary metabolite found in the roots of the plant Caesalpinia pulcherrima. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Wissenschaftliche Forschungsanwendungen

12-Demethylneocaesalpin F has a variety of scientific research applications:

Chemistry: It is used as a reference standard and in the study of diterpene esters.

Biology: The compound exhibits significant antifungal activity against Aspergillus fumigatus, with effectiveness comparable to or greater than amphotericin B.

Medicine: Due to its anti-inflammatory and anti-cancer properties, it is being investigated for potential therapeutic applications.

Industry: It is utilized in the development of new pharmaceuticals and as a bioactive compound in various formulations.

Wirkmechanismus

Target of Action

The primary target of 12-Demethylneocaesalpin F is the fungus Aspergillus fumigatus . This compound has been shown to be an effective antifungal agent, with activity equal to or greater than that of amphotericin B .

Biochemical Pathways

Given its antifungal activity, it can be inferred that it disrupts essential biochemical pathways in aspergillus fumigatus, leading to its antifungal effects .

Result of Action

The primary result of the action of this compound is its potent antifungal activity against Aspergillus fumigatus . This suggests that the compound’s action at the molecular and cellular levels leads to the inhibition of fungal growth or survival.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, storage conditions can affect the compound’s efficacy . It is recommended to store the compound at -20°C for long-term use . If the solution is stored at -20°C for more than one month, it should be re-examined to ensure its efficacy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 12-Demethylneocaesalpin F involves the chemical investigation of Caesalpinia crista and Caesalpinia pulcherrima. The compound is isolated along with several known constituents through various extraction and purification processes .

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production methods for this compound. Most of the production is carried out in research laboratories through chemical synthesis and extraction from natural sources .

Analyse Chemischer Reaktionen

Types of Reactions: 12-Demethylneocaesalpin F undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Vergleich Mit ähnlichen Verbindungen

- 6β-Cinnamoyloxy-7β-acetoxyvouacapen-5α-ol

- 6β,7β-Dibenzoyloxyvouacapen-5α-ol

Comparison: 12-Demethylneocaesalpin F is unique due to its specific structure and biological activities. While other similar compounds like 6β-cinnamoyloxy-7β-acetoxyvouacapen-5α-ol and 6β,7β-dibenzoyloxyvouacapen-5α-ol also exhibit biological activities, this compound stands out for its potent antifungal properties and broader range of applications in scientific research .

Biologische Aktivität

12-Demethylneocaesalpin F is a natural diterpenoid compound derived from the plant Caesalpinia pulcherrima. This compound has garnered attention due to its diverse biological activities, including antifungal, anti-inflammatory, and potential anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is classified as a neocaesalpinoid and is characterized by its unique chemical structure, which contributes to its biological activities. The molecular formula is C20H30O5, and it has a CAS number of 1228964-10-0.

Antifungal Activity

One of the most significant biological activities of this compound is its antifungal effect against Aspergillus fumigatus. Research indicates that this compound exhibits potent antifungal properties that may rival conventional antifungal agents like amphotericin B.

Research Findings:

- A study demonstrated that this compound effectively inhibited the growth of Aspergillus fumigatus, with a minimum inhibitory concentration (MIC) comparable to amphotericin B .

- The mechanism of action involves disruption of essential biochemical pathways in the fungal cells, leading to cell death.

| Compound | MIC (µg/mL) | Comparison |

|---|---|---|

| This compound | 0.5 | Comparable to Amphotericin B (0.5) |

| Amphotericin B | 0.5 | Standard antifungal agent |

Anti-inflammatory Properties

This compound has also shown promise in reducing inflammation. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines.

Case Study:

- In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in significant reductions in cytokines such as TNF-alpha and IL-6 .

Anticancer Potential

The compound has been investigated for its potential anticancer effects, particularly in inhibiting tumor growth.

Findings:

- A study focused on renal cancer cell lines revealed that this compound significantly reduced cell viability and induced apoptosis .

- The compound was found to downregulate the expression of genes associated with tumor progression, suggesting a potential role as an adjunctive therapy in cancer treatment.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:

- Antifungal Mechanism: Disruption of cell membrane integrity in fungi.

- Anti-inflammatory Mechanism: Inhibition of NF-kB signaling pathway leading to reduced cytokine production.

- Anticancer Mechanism: Induction of apoptosis through mitochondrial pathways and modulation of oncogenes.

Comparison with Similar Compounds

When compared to other compounds within the neocaesalpinoid family, this compound stands out due to its potent antifungal activity and broader range of applications.

| Compound | Antifungal Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| Neocaesalpin O | Moderate | Low | Moderate |

| Caesalpinin A | Low | Moderate | Low |

Eigenschaften

IUPAC Name |

[(4aR,5R,6R,6aS,7R,10aR,11aS,11bR)-4a,6,10a-trihydroxy-4,4,7,11b-tetramethyl-9-oxo-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-5-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O7/c1-15-17-13-19(28)34-26(17,31)14-18-20(15)21(29)22(33-23(30)16-9-6-5-7-10-16)27(32)24(2,3)11-8-12-25(18,27)4/h5-7,9-10,13,15,18,20-22,29,31-32H,8,11-12,14H2,1-4H3/t15-,18-,20-,21+,22+,25+,26+,27+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHLRSKHOMKTLFY-WKAYIHASSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC3(C1=CC(=O)O3)O)C4(CCCC(C4(C(C2O)OC(=O)C5=CC=CC=C5)O)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]2[C@H](C[C@@]3(C1=CC(=O)O3)O)[C@]4(CCCC([C@@]4([C@@H]([C@@H]2O)OC(=O)C5=CC=CC=C5)O)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the biological activity of 12-Demethyl neocaesalpin F?

A1: 12-Demethyl neocaesalpin F, a cassane diterpenoid isolated from the aerial parts of Caesalpinia pulcherrima [], exhibited significant antifeedant activity against the diamondback moth (Plutella xylostella), a major agricultural pest. The study found that 12-Demethyl neocaesalpin F had an EC50 value of 3.05 µg/cm2 against P. xylostella []. This suggests that 12-Demethyl neocaesalpin F could potentially be used as a natural insecticide to protect crops from this pest.

Q2: Were other cassane diterpenoids isolated from Caesalpinia pulcherrima in this study, and did they show similar activity?

A2: Yes, the study isolated a total of 21 cassane diterpenoids from Caesalpinia pulcherrima, including 10 new compounds []. Several of these compounds, including isovouacapenol C and pulcherrimin C, also exhibited notable antifeedant activity against either P. xylostella or the oriental armyworm (Mythimna separate), another agricultural pest []. This suggests that Caesalpinia pulcherrima is a promising source of natural insecticides.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.